molecular formula C11H14N4 B1324919 N'-(1H-indazol-6-yl)-N,N-dimethylethanimidamide CAS No. 952183-02-7

N'-(1H-indazol-6-yl)-N,N-dimethylethanimidamide

Cat. No.: B1324919
CAS No.: 952183-02-7
M. Wt: 202.26 g/mol
InChI Key: TYSYDVONXHQGKX-UHFFFAOYSA-N
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Description

N’-(1H-indazol-6-yl)-N,N-dimethylethanimidamide is a compound belonging to the class of indazole derivatives Indazole is a bicyclic structure consisting of a pyrazole ring fused to a benzene ring

Chemical Reactions Analysis

Types of Reactions

N’-(1H-indazol-6-yl)-N,N-dimethylethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the indazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N’-(1H-indazol-6-yl)-N,N-dimethylethanimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(1H-indazol-6-yl)-N,N-dimethylethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

    1H-indazole: A simpler indazole derivative with similar biological activities.

    2H-indazole: Another tautomeric form of indazole with distinct chemical properties.

    Benzimidazole: A related heterocyclic compound with a fused benzene and imidazole ring.

Uniqueness

N’-(1H-indazol-6-yl)-N,N-dimethylethanimidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylethanimidamide moiety differentiates it from other indazole derivatives, potentially enhancing its pharmacological activity and selectivity .

Properties

IUPAC Name

N'-(1H-indazol-6-yl)-N,N-dimethylethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-8(15(2)3)13-10-5-4-9-7-12-14-11(9)6-10/h4-7H,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSYDVONXHQGKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC2=C(C=C1)C=NN2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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